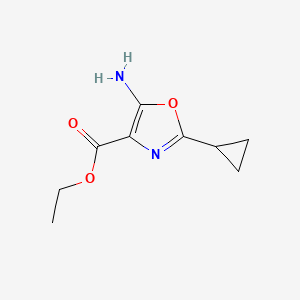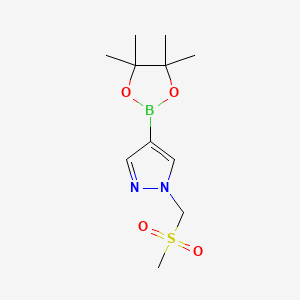
1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is an organic compound with the CAS Number: 1282530-99-7 . It has a molecular weight of 286.16 and its IUPAC name is methyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl sulfone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19BN2O4S/c1-10(2)11(3,4)18-12(17-10)9-6-13-14(7-9)8-19(5,15)16/h6-7H,8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthetic Methodology and Structural Characterization :The compound 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, along with its derivatives, showcases a significant presence in scientific research primarily due to its structural uniqueness, which integrates a pyrazole heterocycle and borate functional group. The synthesis of these derivatives often involves nucleophilic substitution reactions, with the structural confirmation provided by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS). Additionally, the molecular structures are validated through single-crystal X-ray diffraction. Studies like those by Yang et al. (2021) and Liao et al. (2022) emphasize the consistency between the molecular structures deduced from density functional theory (DFT) calculations and the crystal structures determined through X-ray diffraction, reinforcing the reliability of these synthetic methodologies (Yang et al., 2021) (Liao et al., 2022).
Insights into Molecular Electrostatic Potential and Frontier Molecular Orbitals :In-depth DFT studies extend beyond structural elucidation, providing insights into molecular electrostatic potential and frontier molecular orbitals of these compounds. Such analyses are pivotal for understanding the intrinsic molecular structure characteristics and molecular conformations, which are crucial for potential applications in various fields including pharmaceuticals and materials science (Yang et al., 2021).
Photoluminescent Properties :Compounds like bis(pyrazol-1-yl)methane derivatives exhibit interesting photoluminescent properties. Studies on novel bis(pyrazol-1-yl)methane derivatives and their complexes, like those conducted by Wang et al. (2015), involve the synthesis, structural characterization, and exploration of their photoluminescent properties. Such research not only enriches the understanding of these compounds but also opens new avenues for their application in photoluminescent materials (Wang et al., 2015).
Potential in Coordination Chemistry :The versatility of pyrazole derivatives is further evidenced in coordination chemistry. Compounds such as those studied by Li et al. (2010) and Semeniuc et al. (2016) showcase how these derivatives can act as ligands, forming coordination polymers and complexes with various metals. These interactions not only reveal the complex binding patterns but also highlight the potential of these derivatives in creating novel materials with unique properties (Li et al., 2010) (Semeniuc et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(methylsulfonylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O4S/c1-10(2)11(3,4)18-12(17-10)9-6-13-14(7-9)8-19(5,15)16/h6-7H,8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCTVKKVTRICQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





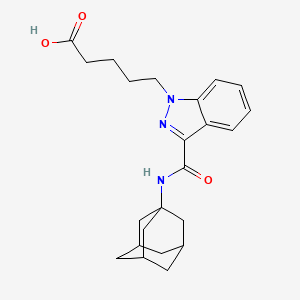

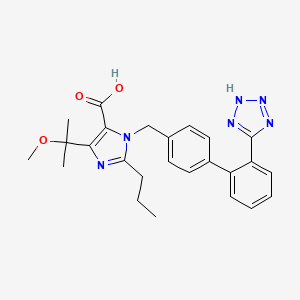
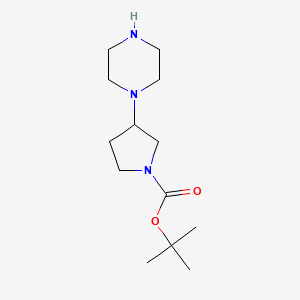


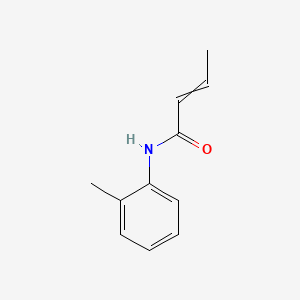
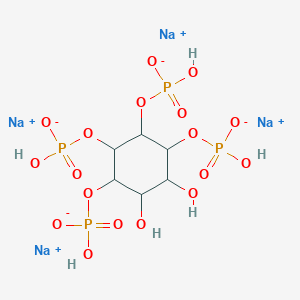
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
